molecular formula C13H11F B15207520 3-Fluoro-2'-methyl-1,1'-biphenyl

3-Fluoro-2'-methyl-1,1'-biphenyl

Cat. No.: B15207520
M. Wt: 186.22 g/mol
InChI Key: YHPKHHOPOKDWSV-UHFFFAOYSA-N
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Description

3-Fluoro-2’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H11F It is a derivative of biphenyl, where a fluorine atom is attached to the third carbon of one phenyl ring, and a methyl group is attached to the second carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 3-fluorophenylboronic acid with 2’-methylbromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water .

Industrial Production Methods: Industrial production of 3-Fluoro-2’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 3-Fluoro-2’-methyl-1,1’-biphenyl can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Chemistry: 3-Fluoro-2’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its potential as a lead compound in drug discovery .

Industry: In the industrial sector, 3-Fluoro-2’-methyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3-Fluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-3-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3

InChI Key

YHPKHHOPOKDWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)F

Origin of Product

United States

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